5-Butoxy-9-hydroxy-2-methylnonan-3-one
Description
5-Butoxy-9-hydroxy-2-methylnonan-3-one is an organic compound with the molecular formula C14H28O3 It is characterized by the presence of a butoxy group, a hydroxy group, and a ketone functional group within its structure
Properties
CAS No. |
652146-26-4 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
5-butoxy-9-hydroxy-2-methylnonan-3-one |
InChI |
InChI=1S/C14H28O3/c1-4-5-10-17-13(8-6-7-9-15)11-14(16)12(2)3/h12-13,15H,4-11H2,1-3H3 |
InChI Key |
DYKZXSRXOBBUJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CCCCO)CC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-9-hydroxy-2-methylnonan-3-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with butyl bromide, followed by oxidation and hydrolysis steps to introduce the hydroxy and ketone functionalities. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 5-Butoxy-9-hydroxy-2-methylnonan-3-one may involve large-scale batch reactors where the reactions are carefully monitored and optimized for yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-9-hydroxy-2-methylnonan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The butoxy group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
5-Butoxy-9-hydroxy-2-methylnonan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Butoxy-9-hydroxy-2-methylnonan-3-one exerts its effects involves interactions with specific molecular targets. The hydroxy and ketone groups can form hydrogen bonds and participate in various biochemical pathways. The butoxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Butoxy-9-hydroxy-2-methylnonan-2-one: Similar structure but with a different position of the ketone group.
5-Butoxy-9-hydroxy-2-methylnonan-4-one: Another positional isomer with the ketone group at the fourth position.
5-Butoxy-9-hydroxy-2-methylnonan-3-ol: The ketone group is reduced to a secondary alcohol.
Uniqueness
5-Butoxy-9-hydroxy-2-methylnonan-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
5-Butoxy-9-hydroxy-2-methylnonan-3-one is an organic compound characterized by its unique functional groups, including a butoxy group, a hydroxy group, and a ketone. Its molecular formula is and it has a molecular weight of 244.37 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.
The structural formula of 5-Butoxy-9-hydroxy-2-methylnonan-3-one is represented as follows:
This compound's unique arrangement of functional groups allows it to interact with biological systems in specific ways, making it a candidate for further study in pharmacology and biochemistry.
The biological activity of 5-Butoxy-9-hydroxy-2-methylnonan-3-one is largely attributed to its ability to form hydrogen bonds through its hydroxy and ketone groups. These interactions can influence various biochemical pathways, potentially affecting enzyme activity and metabolic processes.
Key Mechanisms Include:
- Enzyme Interactions : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
- Membrane Permeability : The butoxy group enhances the compound's solubility and permeability across cell membranes, facilitating its biological effects.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties due to the hydroxy group, which can neutralize free radicals.
Biological Activities
Research indicates several potential biological activities associated with 5-Butoxy-9-hydroxy-2-methylnonan-3-one:
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress.
Anticancer Activity
A study focusing on related compounds indicated that derivatives with similar functional groups exhibited significant cytotoxicity against human colorectal carcinoma cells (HCT15) with IC50 values around 0.78 μM . This suggests that 5-Butoxy-9-hydroxy-2-methylnonan-3-one could possess comparable anticancer properties.
Enzyme Inhibition
Research on structurally similar compounds has demonstrated their ability to inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition leads to reduced DNA damage and cancer cell survival . Further investigation into 5-Butoxy-9-hydroxy-2-methylnonan-3-one could reveal similar inhibitory effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 5-Butoxy-9-hydroxy-2-methylnonan-2-one | Positional isomer | Potential anticancer effects |
| 5-Butoxy-9-hydroxy-2-methylnonan-4-one | Positional isomer | Antioxidant properties |
| 5-Butoxy-9-hydroxy-2-methylnonan-3-alcohol | Reduced ketone | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
